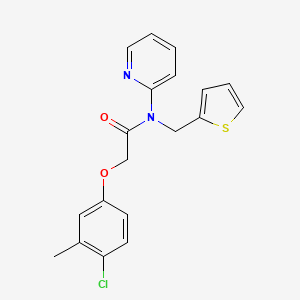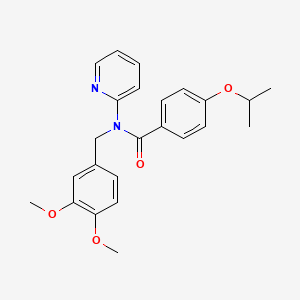![molecular formula C17H14N4O5S B11351708 N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-nitrobenzamide](/img/structure/B11351708.png)
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-nitrobenzamide is a complex organic compound that features a thiadiazole ring, a nitrobenzamide group, and a dimethoxyphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-nitrobenzamide typically involves multiple steps:
-
Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This step often requires heating and the use of a dehydrating agent to facilitate ring closure.
-
Attachment of the Dimethoxyphenyl Group: : The 3,4-dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the thiadiazole intermediate with a 3,4-dimethoxyphenyl halide in the presence of a base such as potassium carbonate.
-
Introduction of the Nitrobenzamide Group: : The final step involves the coupling of the thiadiazole intermediate with 3-nitrobenzoyl chloride. This reaction is typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
-
Reduction: : The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
-
Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or other substituted aromatic compounds.
科学研究应用
Chemistry
In chemistry, N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The presence of the nitro group and the thiadiazole ring suggests that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The compound’s structure suggests it could have anti-inflammatory, antimicrobial, or anticancer activities, although specific studies would be required to confirm these effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique electronic or structural characteristics provided by the thiadiazole and nitrobenzamide groups.
作用机制
The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-nitrobenzamide would depend on its specific application. In a biological context, the compound could interact with molecular targets such as enzymes, receptors, or DNA. The nitro group could participate in redox reactions, while the thiadiazole ring might interact with metal ions or other biomolecules, influencing the compound’s activity.
相似化合物的比较
Similar Compounds
N-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-benzamide: Lacks the nitro group, which could affect its reactivity and biological activity.
N-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-nitrobenzamide: Similar structure but with the nitro group in a different position, potentially altering its properties.
N-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-chlorobenzamide: Contains a chlorine atom instead of a nitro group, which could influence its chemical and biological behavior.
Uniqueness
The unique combination of the nitrobenzamide group, the thiadiazole ring, and the dimethoxyphenyl moiety in N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-nitrobenzamide provides a distinct set of chemical and biological properties
属性
分子式 |
C17H14N4O5S |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C17H14N4O5S/c1-25-13-7-6-10(9-14(13)26-2)15-18-17(27-20-15)19-16(22)11-4-3-5-12(8-11)21(23)24/h3-9H,1-2H3,(H,18,19,20,22) |
InChI 键 |
AAIHAYVTOIZAAX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-fluorophenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11351638.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylpropanamide](/img/structure/B11351651.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11351659.png)
![N-(furan-2-ylmethyl)-5-(4-methylphenyl)-N-[4-(propan-2-yl)benzyl]-1,2-oxazole-3-carboxamide](/img/structure/B11351663.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11351666.png)
![N-(2-methoxyphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11351680.png)
![3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-4-methoxybenzamide](/img/structure/B11351684.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B11351688.png)
![N-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B11351692.png)


![N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11351721.png)
